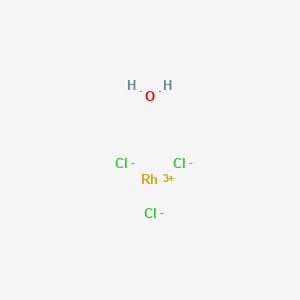

Rhodium(III) Chloride Hydrate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Rhodium(III) chloride hydrate involves several methods, including the direct combination of rhodium with chlorine and water under controlled conditions. Rhodium(III) chloride hydrate acts as a precursor for the generation of a wide array of rhodium complexes. For instance, neutral and anionic Rh(III)-chloride compounds with ligands like ammonia or imidazole have been synthesized and characterized to understand their structural and biological properties, highlighting the versatility of Rh(III) chloride as a synthetic intermediate (Mestroni et al., 1998).

Molecular Structure Analysis

The molecular structure of Rhodium(III) chloride hydrate and its derivatives has been extensively studied using techniques like X-ray crystallography. The structure of [ImH][trans-RhCl4(Im)2] (Im=imidazole), for example, demonstrates the coordination geometry around the rhodium center, providing insight into the electronic and steric influences on its chemical behavior (Mestroni et al., 1998).

Chemical Reactions and Properties

Rhodium(III) chloride hydrate is known for its role in facilitating a variety of chemical reactions, including C-H activation, bond formation (C-C, C-N, and C-O), and catalysis in oxidative conditions. These reactions are pivotal in organic synthesis, where Rh(III) catalysis offers a step-economic approach to generating value-added molecules from simple starting materials (Song, Wang, & Li, 2012).

Physical Properties Analysis

The physical properties of Rhodium(III) chloride hydrate, such as solubility, melting point, and thermal stability, are crucial for its handling and application in various chemical processes. For example, the thermal decomposition of rhodium(III) chloride under different gas atmospheres has been investigated to understand its stability and reactivity at elevated temperatures, which is essential for its use in high-temperature catalytic processes (Balcerowiak, 2003).

Chemical Properties Analysis

The chemical properties of Rhodium(III) chloride hydrate, including reactivity with organic and inorganic ligands, oxidation states, and catalytic activity, are of significant interest. Its ability to undergo transformations such as C-H bond activation, hydroarylation of alkynes, and formation of complex structures with ligands demonstrates the compound's versatility and utility in synthetic chemistry (Schipper, Hutchinson, & Fagnou, 2010).

Wissenschaftliche Forschungsanwendungen

Catalyst in Chemical Reactions

- Field : Chemistry

- Application : Rhodium(III) Chloride Hydrate is used as a catalyst in various chemical reactions . It is involved in the isomerization of alkenes, the reduction of aromatic rings, the oxidation of alkenes, the hydration of acetylene .

- Method : The specific method of application or experimental procedures would depend on the specific reaction being catalyzed. In general, Rhodium(III) Chloride Hydrate would be added to the reaction mixture to catalyze the desired reaction .

- Results : The use of Rhodium(III) Chloride Hydrate as a catalyst can increase the efficiency and selectivity of these reactions .

Study of Immune System Effects

- Field : Immunology

- Application : Rhodium(III) Chloride Hydrate has been used in studies to evaluate its effects on the immune system .

- Method : In one study, female Wistar rats were exposed to Rhodium(III) Chloride Hydrate, and changes in different cytokines were determined in serum .

- Results : The findings revealed an inhibitory effect of Rhodium salt on cytokine levels, suggesting a potential anti-inflammatory role .

Conversion of Methane to Acetic Acid

- Field : Industrial Chemistry

- Application : Rhodium(III) Chloride Hydrate is used as a catalyst for the conversion of methane to acetic acid .

- Method : The specific method of application or experimental procedures would depend on the specific industrial process. In general, Rhodium(III) Chloride Hydrate would be added to the reaction mixture to catalyze the conversion .

- Results : The use of Rhodium(III) Chloride Hydrate as a catalyst can increase the efficiency of this conversion .

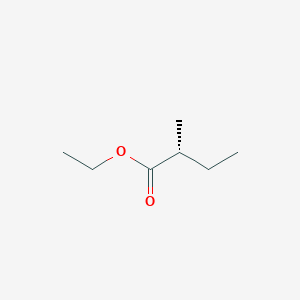

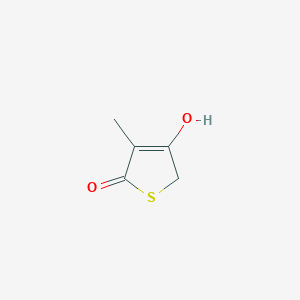

Hydrosilylation of Alfa,Beta-Unsaturated Esters

- Field : Organic Chemistry

- Application : Rhodium(III) Chloride Hydrate is involved in the hydrosilylation of alfa,beta-unsaturated esters to form dimethylketene trimethylsilyl acetals .

- Method : The specific method of application or experimental procedures would depend on the specific reaction being catalyzed. In general, Rhodium(III) Chloride Hydrate would be added to the reaction mixture to catalyze the desired reaction .

- Results : The use of Rhodium(III) Chloride Hydrate as a catalyst can increase the efficiency and selectivity of these reactions .

Preparation of Acetic Acid

- Field : Industrial Chemistry

- Application : Rhodium(III) Chloride Hydrate is used as a catalyst to prepare acetic acid .

- Method : The specific method of application or experimental procedures would depend on the specific industrial process. In general, Rhodium(III) Chloride Hydrate would be added to the reaction mixture to catalyze the conversion .

- Results : The use of Rhodium(III) Chloride Hydrate as a catalyst can increase the efficiency of this conversion .

Reduction of Aromatic Rings

- Field : Organic Chemistry

- Application : Rhodium(III) Chloride Hydrate is used as a catalyst for the reduction of aromatic rings .

- Method : The specific method of application or experimental procedures would depend on the specific reaction being catalyzed. In general, Rhodium(III) Chloride Hydrate would be added to the reaction mixture to catalyze the desired reaction .

- Results : The use of Rhodium(III) Chloride Hydrate as a catalyst can increase the efficiency and selectivity of these reactions .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

rhodium(3+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSMNYDDDSNUKH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2ORh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodium(3+);trichloride;hydrate | |

CAS RN |

20765-98-4, 13569-65-8 | |

| Record name | Rhodium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20765-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium trichloride trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.